molecular formula C16H22N2O5 B14127374 Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester

Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester

Cat. No.: B14127374
M. Wt: 322.36 g/mol
InChI Key: FQBOYHFTSIMVLS-UHFFFAOYSA-N
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Description

Propanedioic acid, 2-[4-amino-3-[(dimethylamino)carbonyl]phenyl]-, 1,3-diethyl ester (hereafter referred to as the "target compound") is a diethyl ester derivative of malonic acid (propanedioic acid) featuring a substituted phenyl group at the C2 position. The aromatic substituent includes a 4-amino group and a 3-(dimethylaminocarbonyl) group, which confer unique electronic and steric properties.

Properties

Molecular Formula

C16H22N2O5

Molecular Weight

322.36 g/mol

IUPAC Name

diethyl 2-[4-amino-3-(dimethylcarbamoyl)phenyl]propanedioate

InChI

InChI=1S/C16H22N2O5/c1-5-22-15(20)13(16(21)23-6-2)10-7-8-12(17)11(9-10)14(19)18(3)4/h7-9,13H,5-6,17H2,1-4H3

InChI Key

FQBOYHFTSIMVLS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)N)C(=O)N(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester typically involves multi-step organic reactions. One common method includes the esterification of propanedioic acid with ethanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, are essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Propanedioic acid, 2-[4-aMino-3-[(diMethylaMino)carbonyl]phenyl]-, 1,3-diethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

: 1,3-Diethyl 2-[[(4-ethoxyphenyl)amino]methylene]propanedioate
  • Substituents: 4-Ethoxyphenylamino methylene.
  • Key Differences: The ethoxy group increases lipophilicity compared to the target compound’s polar amino and carbonyl groups. This analog is commonly used in Knoevenagel condensations due to its electron-donating ethoxy substituent .
: 1,3-Diethyl 2-[[(3-chloro-4-fluorophenyl)amino]methylene]propanedioate
  • Substituents: 3-Chloro-4-fluorophenylamino methylene.
  • Key Differences: Halogens (Cl, F) introduce electron-withdrawing effects, stabilizing enolate intermediates and altering reactivity in nucleophilic additions. This compound may exhibit higher thermal stability than the target compound .
: Diethyl [(4-decyloxy-3-ethoxyanilino)methylidene]propanedioate
  • Substituents : 4-Decyloxy-3-ethoxyphenyl.
  • Key Differences : Long-chain alkoxy groups (decyloxy) significantly increase hydrophobicity, reducing solubility in polar solvents. Such analogs are used in surfactant-like applications or lipid-based formulations .

Ester Group Variations

Diethyl vs. Dimethyl Malonates
  • Diethyl Malonate (): Structure: No aromatic substituents. Properties: Lower molecular weight (160.17 g/mol), higher volatility, and widespread use as a solvent or building block in heterocycle synthesis. The EPA classifies it as a low-priority substance due to moderate environmental persistence .
  • Dimethyl Malonate ():
    • Structure : Methyl ester groups.
    • Properties : Higher polarity than diethyl analogs but lower than the target compound. Used in polymer chemistry due to faster hydrolysis rates .

Functional Group Comparisons

: 1,3-Dimethyl 2-[[4-(dimethylamino)phenyl]methylene]propanedioate
  • Substituents: 4-Dimethylaminophenyl.
  • Key Differences: The dimethylamino group enhances solubility in acidic media via protonation.
: 1,3-Bis[2-[4-(dimethylamino)phenyl]ethyl] Propanedioate
  • Substituents: Two 4-(dimethylamino)phenylethyl groups.
  • Key Differences : Bulky substituents reduce reactivity in condensation reactions but may enhance binding to biological targets (e.g., acetylcholine receptors) .

Molecular Weight and Polarity

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₆H₂₁N₃O₅ 335.36 Amino, dimethylaminocarbonyl
(4-Ethoxyphenyl) C₁₄H₁₇NO₅ 279.29 Ethoxy, amino methylene
(3-Cl-4-F-Phenyl) C₁₄H₁₄ClFNO₄ 329.72 Chloro, fluoro
Diethyl Malonate () C₇H₁₂O₄ 160.17 None (simple ester)
  • The target compound’s amino and carbonyl groups increase polarity, suggesting higher solubility in polar aprotic solvents (e.g., DMF) compared to halogenated or alkoxy-substituted analogs.

Biological Activity

Introduction

Propanedioic acid, specifically the compound 2-[4-amino-3-[(dimethylamino)carbonyl]phenyl]-, 1,3-diethyl ester (CAS Number: 1350468-87-9), is a derivative of malonic acid that has garnered attention for its potential biological activities. This compound contains functional groups that suggest it may exhibit various pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N2O5C_{16}H_{22}N_{2}O_{5}, with a molecular weight of approximately 322.36 g/mol. The structure features a diethyl ester moiety attached to a propanedioic acid backbone, which is modified by an amino group and a dimethylamino carbonyl group.

1. Anticancer Activity

Recent studies have indicated that derivatives similar to propanedioic acid exhibit significant anticancer properties. For instance, compounds containing the pyrazolo[1,5-a]pyrimidine scaffold have shown selective inhibition against various cancer cell lines, suggesting that propanedioic acid derivatives may also possess similar capabilities due to their structural similarities.

  • Case Study : A study conducted on related compounds demonstrated cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent activity at micromolar concentrations .

2. Anti-inflammatory Effects

The anti-inflammatory potential of propanedioic acid derivatives is noteworthy. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines in vitro.

  • Research Findings : In vitro assays revealed that certain derivatives could significantly reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages, suggesting a mechanism for their anti-inflammatory effects .

3. Antibacterial Activity

The antibacterial properties of propanedioic acid derivatives have been explored in several studies. These compounds have shown efficacy against common bacterial strains such as Staphylococcus aureus and Escherichia coli.

  • Experimental Results : A comparative study evaluated the antibacterial activity of various esters derived from propanedioic acid, revealing that some exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant bacterial strains .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-712 µM
Anti-inflammatoryMacrophages-
AntibacterialStaphylococcus aureus32 µg/mL

The biological activities of propanedioic acid derivatives can be attributed to their ability to interact with specific molecular targets within cells:

  • Anticancer Mechanism : Potentially involves the modulation of apoptotic pathways and inhibition of cell proliferation through the disruption of cell cycle progression.
  • Anti-inflammatory Mechanism : Likely involves the inhibition of NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.

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